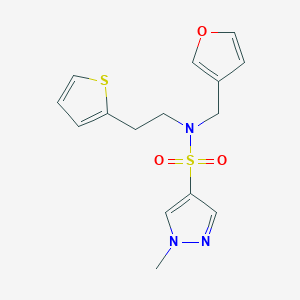

N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-17-11-15(9-16-17)23(19,20)18(10-13-5-7-21-12-13)6-4-14-3-2-8-22-14/h2-3,5,7-9,11-12H,4,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSRIMWYRGKEGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant studies and data.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 351.4 g/mol. The compound features a pyrazole ring, which is known for its significant pharmacological properties, along with furan and thiophene substituents that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.

- Introduction of Functional Groups : The furan and thiophene rings are incorporated via nucleophilic substitution reactions or cyclization methods.

- Sulfonamide Formation : The final step often involves the introduction of the sulfonamide moiety, which is crucial for enhancing solubility and biological interactions.

Antimicrobial Properties

Research has shown that compounds containing pyrazole structures exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

| Microbial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| E. coli | 15 | Ampicillin |

| S. aureus | 18 | Vancomycin |

| P. aeruginosa | 12 | Ciprofloxacin |

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against several human cancer cell lines, including:

- Lung Cancer (A549)

- Skin Cancer (SK-MEL-2)

- Ovarian Cancer (SK-OV-3)

- Colon Cancer (HCT15)

In vitro studies indicated that it inhibits cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The IC50 values for these cell lines ranged from 10 to 25 µM, showcasing its potential as an anticancer agent.

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in various assays, including:

| Inflammatory Marker | Inhibition (%) | Standard Drug |

|---|---|---|

| TNF-alpha | 76 | Dexamethasone |

| IL-6 | 82 | Dexamethasone |

These results suggest that the compound may play a role in modulating inflammatory responses, making it a candidate for further therapeutic development.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrazole derivatives:

- Study on Antimicrobial Activity : A comparative study indicated that pyrazole derivatives exhibited enhanced antimicrobial properties against resistant strains of bacteria compared to traditional antibiotics .

- Cytotoxicity Evaluation : In a study assessing various pyrazole compounds, this compound was highlighted for its significant cytotoxic effects against ovarian cancer cells .

- Mechanism of Action : Research into the mechanism revealed that these compounds often inhibit key enzymes involved in cancer cell survival pathways, contributing to their anticancer effects .

Q & A

Q. What are the key steps for synthesizing N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of pyrazole and sulfonamide precursors. For example, thiophene and furan derivatives are coupled via nucleophilic substitution or condensation reactions. Solvents like ethanol or dimethylformamide (DMF) are used under controlled temperatures, with catalysts such as triethylamine to facilitate sulfonamide bond formation . Yield optimization often requires recrystallization or column chromatography for purity.

Q. How is the compound structurally characterized post-synthesis?

Characterization relies on spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments in the pyrazole, thiophene, and furan moieties .

- Infrared Spectroscopy (IR) to identify functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) and aromatic C-H bonds .

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. What are the primary physical properties of this compound relevant to laboratory handling?

Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO), melting point (typically >150°C for sulfonamides), and stability under inert atmospheres. Hygroscopicity and photostability should be assessed for storage .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this sulfonamide derivative?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .

- Catalyst tuning : Bases like K₂CO₃ or triethylamine improve nucleophilic substitution efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification strategies : Gradient column chromatography or preparative HPLC ensures high purity (>95%) .

Q. How do structural modifications (e.g., substituent placement) influence biological activity?

The furan-3-ylmethyl and thiophen-2-ylethyl groups enhance lipophilicity and π-π stacking with biological targets. Substituting the pyrazole’s methyl group with bulkier moieties can alter binding affinity, as seen in analogs like N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, which showed improved enzyme inhibition . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with targets like cyclooxygenase or kinases .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent carriers) or impurity profiles. Strategies include:

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict binding modes and electronic properties. For example, the sulfonamide group’s electron-withdrawing effects can be modeled to assess its impact on hydrogen bonding with enzyme active sites . Software like Gaussian or Schrödinger Suite is recommended .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

- High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying impurities (<0.5%) .

- Thermogravimetric Analysis (TGA) to evaluate thermal stability .

- X-ray Crystallography (if crystals are obtainable) for definitive structural confirmation .

Q. How can in vitro metabolic stability be evaluated for this compound?

Use liver microsome assays (human or rodent) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., oxidation of the furan ring). LC-MS/MS tracks metabolite formation, while cytochrome P450 inhibition assays assess drug-drug interaction risks .

Q. What strategies mitigate synthetic challenges like low sulfonamide coupling efficiency?

- Pre-activation of sulfonyl chlorides : Improves electrophilicity for amine coupling .

- Microwave-assisted synthesis : Reduces reaction time and improves yield .

- Protecting groups : Temporarily shield reactive sites (e.g., furan oxygen) during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.